The compound 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one represents a significant pharmacophore within the realm of medicinal chemistry. Pharmacophores such as this are crucial for the development of new therapeutic agents due to their interaction with biological targets. The synthesis of related compounds has been a subject of interest in recent research, aiming to improve the efficiency and practicality of the production process.
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are closely related to the compound , has been streamlined through a green chemistry approach. This new method involves a catalytic four-component reaction that includes ketones, ethyl cyanoacetate, S8, and formamide, resulting in a more economical and environmentally friendly process with easier purification steps1.
A related compound, 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, has been synthesized through a practical method and is used clinically as an anti-asthma agent. The synthesis involves a key intermediate that is treated with sodium azide to produce the desired compound, which is then converted into its potassium salt form for clinical use. This showcases the potential for compounds within this class to be developed into therapeutic agents2.
While specific case studies are not mentioned in the provided papers, the clinical application of the related compound as an anti-asthma agent suggests that there have been successful case studies where these compounds have been used in a therapeutic context. The development of a one-pot process to synthesize this compound also indicates a move towards more efficient production methods, which could facilitate further clinical studies and applications2.
This compound is typically synthesized in laboratory settings and has been studied for its antibacterial properties. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains, indicating its potential as a lead compound in drug development . It falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom in the ring that is not carbon (in this case, nitrogen).
The synthesis of 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through several methods. One notable approach involves the reaction of 2-amino pyridine derivatives with appropriate carbonyl compounds under acidic or basic conditions. The following steps outline a general synthetic route:
The yield of the synthesis can vary based on the specific conditions used, including temperature and reaction time .
The molecular structure of 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one features a bicyclic framework consisting of a pyridine ring fused to a pyrimidine ring. Key structural features include:
The structural integrity can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into the arrangement of atoms and functional groups within the molecule .
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in organic synthesis and its potential for further derivatization .
The mechanism of action for compounds like 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one primarily involves interaction with bacterial enzymes or receptors. Studies suggest that its antibacterial activity may be attributed to:
These actions contribute to its efficacy against both Gram-positive and Gram-negative bacteria .
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one has several promising applications:
The compound is systematically named 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one according to IUPAC conventions, reflecting its fused heterocyclic structure. The pyrido[1,2-a]pyrimidinone scaffold consists of a pyrimidin-4-one ring fused with a piperidine ring (positions 6-9), where the ethyl substituent occupies position 3 and the methyl group resides at position 2 [3] [4]. Its molecular formula is C₁₁H₁₆N₂O, corresponding to a molecular weight of 192.26 g/mol [2] [3]. Elemental composition analysis reveals carbon (68.72%), hydrogen (8.39%), nitrogen (14.57%), and oxygen (8.32%) [4].
Table 1: Nomenclature and Formula Data
Property | Value |
---|---|
Systematic Name | 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
CAS Registry Number | 70381-58-7 |
Molecular Formula | C₁₁H₁₆N₂O |
Molecular Weight | 192.26 g/mol |
Key Synonyms | Risperidone Impurity; Paliperidone Impurity 27; Terbufos Impurity 11 |
The structural framework incorporates a pyrimidin-4-one ring (containing N1 and C4=O) fused to a partially saturated pyridine ring. The ethyl group (-CH₂CH₃) at C3 and methyl group (-CH₃) at C2 are critical for steric and electronic properties [1] [6]. Alternative nomenclature occasionally reverses substituent positions (e.g., "3-Ethyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one"), but the connectivity remains identical [4].
Crystallography: While single-crystal XRD data for this specific compound is absent in the surveyed literature, its analog 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Paliperidone Related Compound A) exhibits a solid crystalline habit [5]. The parent compound melts at 68–70°C, consistent with crystalline materials [4]. Predicted density is 1.17 g/cm³, suggesting moderate packing efficiency [4].
Spectroscopy:
Table 2: Key Spectroscopic and Physical Properties
Method | Key Features | Inference |
---|---|---|
Melting Point | 68–70°C | Crystalline solid state |
Solubility | Slight in chloroform/methanol; insoluble in water | Nonpolar character |
FTIR | 1660 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 2900 cm⁻¹ (C-H) | Carbonyl and conjugated system |
pKa (Pred.) | 3.89 | Weak base (protonates at N1) |
Tautomerism: The 4-oxo group permits potential keto-enol tautomerism, though the 4-keto form dominates due to conjugation with the N1-C2 imine bond, extending π-delocalization across the pyrimidinone ring [1] [4]. In contrast, the analog 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (C₁₁H₁₆N₂O₂) exhibits distinct behavior: its C9 hydroxyl group may engage in intramolecular H-bonding with C4=O, though it lacks enolizable protons near the carbonyl [5] [7]. No 4-hydroxy tautomer has been reported for the parent compound, confirming keto-form stability.
Stereochemistry: The saturated 6,7,8,9-tetrahydro ring introduces three methylene groups and one methine (C9). C9 is stereogenic in the 9-hydroxy analog (sp³ hybridized, bearing OH), rendering two enantiomers [5] [7]. However, in the parent 4H-pyrido[1,2-a]pyrimidin-4-one, C9 is part of an sp²-hybridized enamine system (N9-C9=C10), eliminating chirality. The ethyl and methyl substituents at C3 and C2 adopt equatorial orientations relative to the fused ring system to minimize steric strain. No stereoisomers are documented for the parent compound, consistent with its planar enamine structure [3] [4].
Table 3: Tautomeric and Stereochemical Profiles
Structural Feature | Parent Compound (C₁₁H₁₆N₂O) | 9-Hydroxy Analog (C₁₁H₁₆N₂O₂) |
---|---|---|
C4=O Tautomerism | Keto form exclusively observed | Keto form stabilized by C9-OH H-bonding |
Chiral Centers | None (C9 is sp²-hybridized) | C9 is chiral (sp³ with -OH) |
Ring Conformation | Half-chair in piperidine ring | Chair conformation with axial/equatorial |
The enamine character of N9-C9=C10 in the parent compound contributes to its planarity and rigidity, limiting conformational flexibility. This contrasts with fully saturated analogs where ring inversion occurs [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7